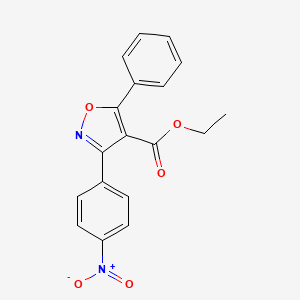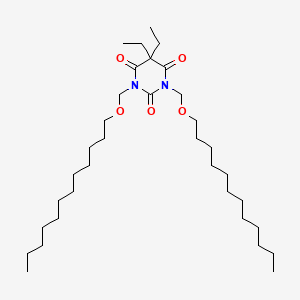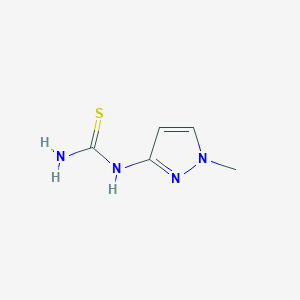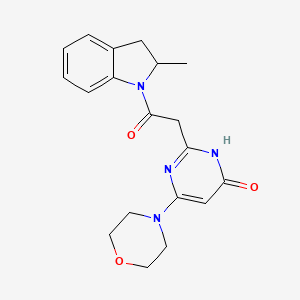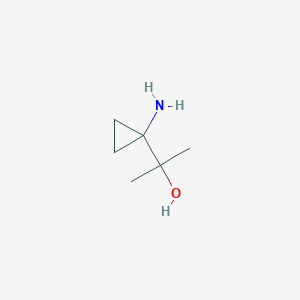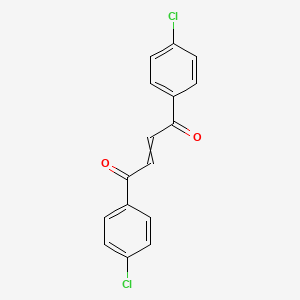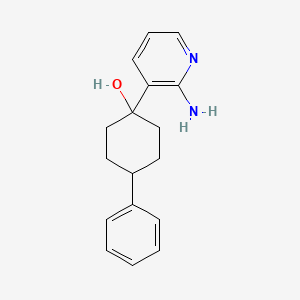
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol is a compound that features a cyclohexanol core substituted with a phenyl group and an aminopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol typically involves the reaction of 2-aminopyridine with a suitable cyclohexanone derivative under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which facilitates the formation of the desired product under mild conditions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of iodine (I2) as a catalyst.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aminopyridine moiety.
Wissenschaftliche Forschungsanwendungen
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol has several scientific research applications:
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
N-(Pyridin-2-yl)amides: These compounds share the aminopyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been studied for their medicinal applications.
Uniqueness: 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H20N2O |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C17H20N2O/c18-16-15(7-4-12-19-16)17(20)10-8-14(9-11-17)13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H2,18,19) |
InChI-Schlüssel |
QFCJKBINCFNRCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=C(N=CC=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


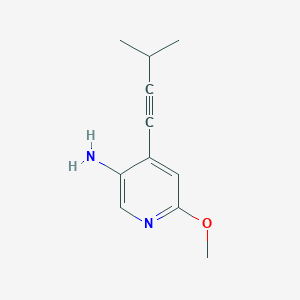
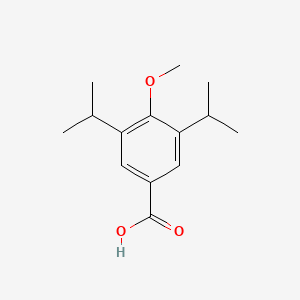
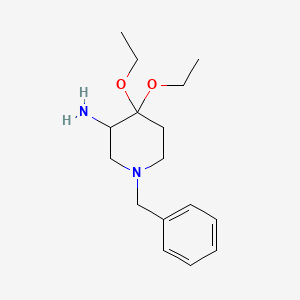



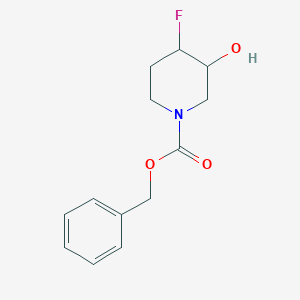
![Methyl 4-[(2-methoxyethyl)sulfanyl]benzoate](/img/structure/B8712343.png)
